An In-depth Technical Guide to the Chemical Properties of 3,6-Pyridazinedicarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 3,6-Pyridazinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3,6-pyridazinedicarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates essential data on its physicochemical properties, spectral characteristics, and reactivity. Detailed experimental protocols for its synthesis and purification are provided, alongside an exploration of its role as a versatile building block in the construction of metal-organic frameworks and its relevance in the design of biologically active molecules.
Chemical and Physical Properties
3,6-Pyridazinedicarboxylic acid, with the molecular formula C₆H₄N₂O₄, is a solid organic compound that serves as a crucial intermediate in various synthetic applications.[1] Its core structure consists of a pyridazine ring substituted with two carboxylic acid groups.
Physicochemical Data
A summary of the key physicochemical properties of 3,6-pyridazinedicarboxylic acid is presented in Table 1. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₄ | [1] |
| Molecular Weight | 168.11 g/mol | [1] |
| Melting Point | >300 °C | |
| Boiling Point | 559.7 ± 35.0 °C (Predicted) | [1] |
| Density | 1.665 g/cm³ | |
| pKa₁ | ~2.20 (Predicted) | [1] |
| pKa₂ | Not available | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] Specific quantitative data in various solvents is not readily available. | [1] |
Note: Some of the data, particularly the boiling point and pKa, are predicted values and should be considered as estimates. Experimental determination is recommended for precise applications.
Synthesis and Purification
The synthesis of 3,6-pyridazinedicarboxylic acid can be achieved through the oxidation of a suitable precursor, such as 3,6-dimethylpyridazine. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis via Oxidation
Objective: To synthesize 3,6-pyridazinedicarboxylic acid by the oxidation of 3,6-dimethylpyridazine.
Materials:
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3,6-dimethylpyridazine
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Potassium permanganate (KMnO₄)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Distilled water
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Ethanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dimethylpyridazine in an aqueous solution of sodium hydroxide.
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Slowly add a concentrated aqueous solution of potassium permanganate to the reaction mixture while stirring. The reaction is exothermic and should be controlled by external cooling if necessary.
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After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide has formed.
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Cool the reaction mixture to room temperature and filter off the manganese dioxide.
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Acidify the filtrate with concentrated hydrochloric acid until a white precipitate of 3,6-pyridazinedicarboxylic acid is formed.
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Collect the precipitate by vacuum filtration, wash with cold distilled water, and then with a small amount of cold ethanol.
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Dry the product under vacuum to obtain crude 3,6-pyridazinedicarboxylic acid.
Workflow Diagram:
Experimental Protocol: Recrystallization
Objective: To purify crude 3,6-pyridazinedicarboxylic acid by recrystallization.
Materials:
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Crude 3,6-pyridazinedicarboxylic acid
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Distilled water
Procedure:
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Place the crude 3,6-pyridazinedicarboxylic acid in an Erlenmeyer flask.
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Add a minimum amount of boiling distilled water to dissolve the solid completely.
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If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot filtration to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of ice-cold distilled water.
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Dry the crystals in a vacuum oven.
Spectroscopic Characterization
The structure and purity of 3,6-pyridazinedicarboxylic acid can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridazine ring. The chemical shift will be downfield due to the electron-withdrawing nature of the carboxylic acid groups and the nitrogen atoms in the ring. The acidic protons of the carboxyl groups will appear as a broad singlet at a very downfield chemical shift, which may be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbons of the carboxylic acid groups will appear at the most downfield chemical shifts. The carbons of the pyridazine ring will also be in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the carboxylic acid substituents. A known ¹³C NMR spectrum was recorded in DMSO-d₆.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 3,6-pyridazinedicarboxylic acid will exhibit characteristic absorption bands for the functional groups present:
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O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
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C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
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C-O stretch and O-H bend: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations.
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Aromatic C-H and C=N/C=C stretches: Absorptions in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, corresponding to the pyridazine ring.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.11 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and COOH (M-45).
Crystal Structure
The crystal structure of 3,6-pyridazinedicarboxylic acid has been determined and is available in the Crystallography Open Database (COD) under the identifier 2204732. The compound crystallizes in a well-defined three-dimensional structure stabilized by hydrogen bonding interactions between the carboxylic acid groups and the nitrogen atoms of the pyridazine rings of adjacent molecules. This extensive hydrogen-bonding network contributes to its high melting point and low solubility in many common organic solvents.
Reactivity and Applications
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
3,6-Pyridazinedicarboxylic acid is a versatile ligand in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms. It can act as a linker to connect metal ions, forming one-, two-, or three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs). The geometry and connectivity of these MOFs can be tuned by varying the metal ion and the reaction conditions. These materials have potential applications in gas storage, catalysis, and separation.
Logical Relationship Diagram:
Relevance in Drug Development
While 3,6-pyridazinedicarboxylic acid itself is not a known therapeutic agent, the pyridazine core is a "privileged scaffold" in medicinal chemistry. Numerous derivatives of pyridazine have been synthesized and investigated for a wide range of biological activities, including as anticancer agents that target signaling pathways involving cyclin-dependent kinases (CDKs). The dicarboxylic acid functional groups on the 3 and 6 positions provide convenient handles for further chemical modification to generate libraries of potential drug candidates. The involvement of dicarboxylic acids in various metabolic pathways further underscores the potential for derivatives of this compound to interact with biological systems.
Safety Information
3,6-Pyridazinedicarboxylic acid is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
3,6-Pyridazinedicarboxylic acid is a valuable chemical entity with a rich set of properties that make it a subject of interest for both academic research and industrial applications. Its well-defined structure, reactivity, and potential for incorporation into advanced materials and biologically active molecules ensure its continued importance in the fields of chemistry, materials science, and drug discovery. This guide provides a foundational understanding of its key chemical characteristics to aid researchers in its effective utilization.
